molecular formula C6H5F2NO B13700797 O-(2,6-difluorophenyl)hydroxylamine

O-(2,6-difluorophenyl)hydroxylamine

Cat. No.: B13700797
M. Wt: 145.11 g/mol
InChI Key: UZKWIXWZEHEPDE-UHFFFAOYSA-N
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Description

O-(2,6-difluorophenyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,6-difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-difluorophenyl)hydroxylamine typically involves the reaction of 2,6-difluoroaniline with hydroxylamine derivatives under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: O-(2,6-difluorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(2,6-difluorophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-(2,6-difluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • O-(2,4-difluorophenyl)hydroxylamine
  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine
  • O-benzoylhydroxylamines

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

O-(2,6-difluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5F2NO/c7-4-2-1-3-5(8)6(4)10-9/h1-3H,9H2

InChI Key

UZKWIXWZEHEPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)ON)F

Origin of Product

United States

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